molecular formula C11H19N5 B1432276 N-ethyl-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine CAS No. 1507884-58-3

N-ethyl-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B1432276
CAS No.: 1507884-58-3
M. Wt: 221.3 g/mol
InChI Key: HWJGTVWAHIHFPC-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS No: 1507884-58-3, Molecular Formula: C11H19N5, Molecular Weight: 221.30 g/mol) is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its core structure, featuring a pyrimidine ring linked to a piperazine moiety, is a recognized pharmacophore in drug discovery. Recent studies highlight the potential of related 4-aminoquinoline-pyrimidine hybrids, which incorporate similar diamine and piperazine linkers, as potent antimalarial agents. These hybrids have demonstrated excellent in vitro antiplasmodial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum , with some compounds showing significantly better potency than standard treatments like chloroquine and artemisinin . Furthermore, the (1H-imidazol-4-yl)-pyrimidin-4-yl-amine scaffold is recognized for its ability to function as a hinge-binding moiety in kinase inhibitors. This makes derivatives valuable as lead compounds for the development of inhibitors targeting Src family kinases (SFKs), which are implicated in various cancers and other diseases . The piperazine ring itself is a privileged structure in pharmacology, found in compounds with a wide range of biological activities . This reagent is intended for use in chemical synthesis, biological screening, and structure-activity relationship (SAR) studies to explore these and other mechanisms. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-ethyl-2-methyl-6-piperazin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c1-3-13-10-8-11(15-9(2)14-10)16-6-4-12-5-7-16/h8,12H,3-7H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJGTVWAHIHFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a protein kinase inhibitor. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C11H17N5
  • Molecular Weight : 221.31 g/mol
  • CAS Number : 1507884-58-3
  • Purity : Typically >95% in research applications .

The primary biological activity of this compound is attributed to its role as a protein kinase inhibitor . Protein kinases are crucial in regulating various cellular processes, including:

  • Cell growth and differentiation
  • Metabolism
  • Apoptosis (programmed cell death)

Mode of Action

This compound inhibits specific protein kinases, which leads to altered signaling pathways. This inhibition can result in:

  • Reduced cell proliferation : By blocking signals that promote cell division.
  • Induction of apoptosis : By disrupting survival signals in cancer cells.
  • Inhibition of migration : Preventing metastasis in cancerous cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, showcasing significant inhibition of cell growth.

Cell LineIC50 (µM)Reference
HeLa (cervical)9.22
MCF7 (breast)18

The compound's IC50 values indicate the concentration required to inhibit 50% of the cell population, suggesting notable potency against these cancer types.

Case Studies

  • Inhibition of PARP1 Activity :
    • In a study involving substituted piperazines, N-ethyl derivatives were shown to inhibit PARP1, an enzyme involved in DNA repair mechanisms. This inhibition enhances the effectiveness of chemotherapy by preventing cancer cells from repairing DNA damage .
  • Cell Viability Assays :
    • Various concentrations were tested on breast cancer cells, revealing that at higher concentrations (100 µM), significant cell death was observed, further establishing its potential as an anticancer agent .

Comparison with Similar Compounds

This compound can be compared with other heterocyclic compounds known for their kinase inhibitory properties:

CompoundActivity TypeReference
Pyrazolo[3,4-d]pyrimidineAnticancer
QuinazolineProtein kinase inhibitor
Pyrido[2,3-d]pyrimidineAnticancer

This compound's unique substitution pattern provides distinct biological activities that may enhance its therapeutic potential compared to structurally similar compounds.

Scientific Research Applications

Biological Activities

Research indicates that N-ethyl-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine exhibits notable biological activities:

  • Kinase Inhibition : The compound has been studied for its potential as a kinase inhibitor, particularly in the context of cancer therapies targeting Bcr-Abl tyrosine kinases.
  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity, making it a candidate for further exploration in infection control.

Case Study 1: Kinase Inhibition

A study published in Journal of Medicinal Chemistry explored a series of pyrimidine derivatives, including this compound, as inhibitors of CDK4 and CDK6. The results demonstrated that compounds with similar structures exhibited high potency and selectivity against these kinases, which are crucial in cell cycle regulation and cancer progression .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial agents, derivatives of N-pyrimidinyl compounds were tested against various bacterial strains. Results indicated that certain modifications to the piperazine moiety enhanced antibacterial efficacy, suggesting that N-ethyl-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amines could be optimized for improved activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-ethyl-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine and related compounds:

Compound Core Structure Substituents Key Properties/Activities Reference
This compound Pyrimidine - 6-position: Piperazine
- N-4: Ethyl
- 2-position: Methyl
Hypothesized enhanced solubility (piperazine) and metabolic stability (ethyl/methyl groups) N/A
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Pyrimidine - 6-position: Piperazine
- N-4: Butyl
Used in pharmaceutical synthesis; butyl group increases lipophilicity vs. ethyl
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine - 6-position: Piperidine (mono-nitrogen)
- 2-position: Methyl
Reduced hydrogen-bonding capacity (piperidine vs. piperazine); crystallographic stability
N-Benzyl-2-[4-(2-methoxyethyl)piperazin-1-yl]pyrimidin-4-amine Pyrimidine - 6-position: Methoxyethyl-piperazine
- N-4: Benzyl
Methoxyethyl enhances solubility; benzyl group may improve CNS penetration
3-[(4-Substituted piperazin-1-yl)methyl]-1H-indole derivatives Indole - Piperazine substituents at N-4 (e.g., chloro, methoxy) IC50 <10 μM in cytotoxicity assays; substituent-dependent activity

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from commercially available pyrimidine derivatives or related heterocycles, followed by selective substitution reactions to introduce the ethyl, methyl, and piperazinyl groups. Key steps include:

  • Halogenation or chlorination of the pyrimidine ring to enable nucleophilic substitution.
  • Nucleophilic substitution with piperazine or its derivatives.
  • Alkylation or acylation to introduce the ethyl and methyl substituents.
  • Purification steps to isolate the target compound with high yield and purity.

Detailed Preparation Route from Literature

A representative synthetic route involves the following steps (adapted from a detailed study on related pyrimidine derivatives):

Step Reactants & Conditions Description Yield & Notes
1 4,6-Dichloropyrimidine + Sodium hydride (60% oil dispersion) in THF, ice/methanol cooling Formation of intermediate by nucleophilic substitution at 4-position Intermediate isolated after 5 h stirring at room temp
2 Piperazine nucleophile introduced by ipso-substitution under basic conditions Piperazine moiety introduced at 6-position Reaction proceeds efficiently under basic conditions
3 Alkylation with ethyl group (e.g., ethyl bromide or ethyl acrylate) Introduction of N-ethyl substituent on the pyrimidine nitrogen Alkylation performed under controlled temperature
4 Purification by silica gel chromatography (hexane-ethyl acetate) Isolation of pure N-ethyl-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine Typical yield around 59% for key intermediates

This approach relies on the selective reactivity of halogenated pyrimidines and the nucleophilicity of piperazine, with sodium hydride facilitating deprotonation and substitution reactions.

Industrial and Patent-Reported Processes

Industrial scale syntheses emphasize process efficiency, avoiding chromatographic purification and using scalable reagents and conditions:

  • Acylation Conditions: The acylation of pyrimidinyl-piperazine intermediates is carried out preferably with propionic acid derivatives (anhydride, chloride, or bromide) in apolar solvents such as dichloromethane or toluene at 0–25 °C, using tertiary amines (triethylamine, N-methyl-morpholine, or pyridine) as bases.

  • Purification: Processes are optimized to yield high purity products without chromatography, important for large-scale synthesis.

  • Reaction Monitoring: HPLC analysis is used to ensure complete consumption of intermediates, typically after 12–20 hours heating at 100 °C in some steps.

These methods demonstrate the importance of controlled temperature, solvent choice, and base selection to maximize yield and purity.

Representative Synthetic Scheme Summary

Stage Reaction Type Reagents/Conditions Outcome
Halogenation Chlorination of pyrimidine Commercial 4,6-dichloropyrimidine Activated pyrimidine for substitution
Nucleophilic substitution Piperazine addition Sodium hydride, THF, room temp Piperazinyl substitution at 6-position
Alkylation N-ethylation Ethyl bromide or ethyl acrylate, base N-ethyl group introduced
Acylation (optional) Propionylation Propionic acid derivatives, apolar solvent, base, 0–25 °C Further functionalization if needed
Purification Chromatography or crystallization Silica gel chromatography or crystallization Pure target compound

Research Findings and Optimization Notes

  • The use of sodium hydride as a strong base under inert atmosphere (argon) is critical for efficient nucleophilic substitution on the pyrimidine ring.

  • Microwave irradiation has been employed in some steps to accelerate reactions such as acetylation and amination, improving yields and reducing reaction times.

  • The introduction of the piperazine moiety can be done either before or after modification of the pyrimidine ring, depending on the target substitution pattern.

  • Industrial processes prioritize non-chromatographic purification methods and solvent/base systems that are amenable to scale-up.

Summary Table of Key Preparation Parameters

Parameter Preferred Conditions Comments
Base Sodium hydride (60% dispersion), tertiary amines (triethylamine) Strong base required for substitution and acylation
Solvent Tetrahydrofuran (THF), dichloromethane, toluene Solvent choice depends on reaction step and scale
Temperature 0–25 °C for acylation; room temp to 100 °C for substitution Controlled temperature improves selectivity
Reaction Time 1.5 h to 20 h depending on step Longer times for complete conversion in some steps
Purification Silica gel chromatography or crystallization Industrial scale favors crystallization

Q & A

Basic: What are the common synthetic routes for preparing N-ethyl-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine?

Answer:
The synthesis typically involves multi-step reactions, starting with a pyrimidine core functionalized at the 6-position. A common approach includes:

  • Condensation reactions : Reacting 4-chloro-2-methylpyrimidine derivatives with piperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO) to introduce the piperazine moiety .
  • N-ethylation : Subsequent alkylation of the pyrimidine nitrogen using ethyl halides or ethyl sulfonates in the presence of a base (e.g., K₂CO₃) to install the ethyl group .
    Purification is achieved via column chromatography or recrystallization. Reaction progress is monitored using TLC or HPLC .

Advanced: How can regioselectivity challenges in this compound synthesis be addressed?

Answer:
Regioselectivity issues arise during alkylation or substitution steps due to competing reactive sites. Strategies include:

  • Catalytic control : Using transition-metal catalysts (e.g., Pd or Cu) to direct coupling reactions .
  • Protecting groups : Temporarily blocking reactive amines (e.g., with Boc groups) to ensure selective functionalization .
  • Solvent optimization : Polar solvents like acetonitrile or DMF enhance nucleophilicity at specific positions .
    Post-reaction characterization via ¹H/¹³C NMR and LC-MS confirms regiochemical outcomes .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., ethyl group δ ~1.2 ppm; piperazine protons δ ~2.5–3.5 ppm). ¹³C NMR confirms carbon骨架 .
  • FTIR : Detects functional groups (e.g., N-H stretches ~3300 cm⁻¹; aromatic C=C ~1600 cm⁻¹) .
  • Mass spectrometry (LC-MS/HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s structural conformation?

Answer:
Single-crystal X-ray diffraction (SCXRD) determines precise bond lengths, angles, and intermolecular interactions. For example:

  • SHELX refinement : SHELXL refines crystallographic data to model hydrogen bonding or piperazine ring puckering .
  • Torsion angle analysis : Quantifies rotational flexibility of the ethyl or methyl groups, informing SAR studies .
    Crystallization is achieved via slow evaporation in solvents like ethanol or dichloromethane .

Basic: What in vitro assays evaluate the biological activity of this compound?

Answer:

  • Antiproliferative assays : MTT or SRB tests on cancer cell lines (e.g., breast, lung) assess IC₅₀ values .
  • Enzyme inhibition : Kinase or receptor-binding assays (e.g., fluorescence polarization) quantify inhibition constants (Kᵢ) .
  • Microbial susceptibility : Broth microdilution tests determine MIC values against bacterial/fungal strains .

Advanced: How can contradictory data on solubility vs. bioactivity be resolved?

Answer:
Contradictions often stem from aggregation or solvent effects. Strategies include:

  • Solubility enhancement : Co-solvents (DMSO/PEG) or formulation with cyclodextrins .
  • Surface plasmon resonance (SPR) : Directly measures binding affinity independent of solubility artifacts .
  • Molecular dynamics (MD) simulations : Predicts solvation effects on ligand-receptor interactions .

Advanced: What methodologies identify the compound’s molecular targets in mechanistic studies?

Answer:

  • Chemoproteomics : Affinity chromatography with immobilized compound isolates binding proteins, identified via LC-MS/MS .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries pinpoint essential genes for compound activity .
  • Molecular docking : AutoDock or Schrödinger predicts binding modes to kinases or GPCRs .

Basic: How are structure-activity relationships (SAR) studied for this compound?

Answer:

  • Analog synthesis : Modifying substituents (e.g., replacing ethyl with cyclopropyl) and testing bioactivity .
  • 3D-QSAR : CoMFA or CoMSIA models correlate structural features (e.g., logP, polar surface area) with activity .
  • Pharmacophore modeling : Identifies essential interaction points (e.g., hydrogen bond donors) .

Advanced: How can synthetic impurities be minimized during scale-up?

Answer:

  • Process optimization : Design of experiments (DoE) identifies critical parameters (temperature, stoichiometry) .
  • Inline analytics : PAT tools (e.g., ReactIR) monitor reaction progression in real time .
  • Purification : Preparative HPLC or simulated moving bed (SMB) chromatography isolates high-purity batches .

Basic: What toxicological assessments are recommended for preclinical studies?

Answer:

  • In vitro cytotoxicity : HepG2 or HEK293 cell viability assays .
  • hERG inhibition : Patch-clamp electrophysiology evaluates cardiac toxicity risks .
  • Ames test : Assesses mutagenicity in bacterial strains .

Advanced: How does the compound’s pharmacokinetic profile influence dosing regimens?

Answer:

  • ADME studies : LC-MS quantifies plasma/tissue concentrations post-administration in rodent models .
  • Metabolite identification : High-resolution mass spectrometry (HRMS) detects Phase I/II metabolites .
  • PBPK modeling : Predicts human pharmacokinetics using in vitro-in vivo extrapolation (IVIVE) .

Advanced: What crystallographic software is recommended for refining the compound’s structure?

Answer:

  • SHELXL : Refines X-ray data for small-molecule structures, handling hydrogen bonding and disorder .
  • Olex2 : Integrates SHELX workflows for visualization and electron density mapping .
  • Mercury (CCDC) : Analyzes packing diagrams and intermolecular interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine

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